4-(Bromomethyl)-3-fluorobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

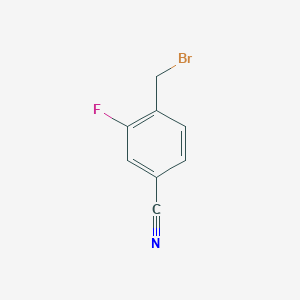

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESZAIOGACKOMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382462 | |

| Record name | 4-(Bromomethyl)-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105942-09-4 | |

| Record name | 4-(Bromomethyl)-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Bromomethyl)-3-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Utility of 4-(Bromomethyl)-3-fluorobenzonitrile in Modern Drug Discovery and Advanced Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and versatile reactive handles into molecular scaffolds is a cornerstone of innovation. Among the myriad of building blocks available to the discerning chemist, 4-(Bromomethyl)-3-fluorobenzonitrile, bearing the CAS Number 105942-09-4 , has emerged as a particularly valuable and multi-faceted intermediate. Its unique trifunctional nature—a reactive benzylic bromide, an electronically influential nitrile group, and a strategically placed fluorine atom—provides a powerful platform for the construction of complex molecular architectures with tailored biological activities and material properties. This guide offers an in-depth exploration of the synthesis, properties, and applications of this key intermediate, providing field-proven insights and detailed methodologies to empower researchers in their scientific endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's properties is fundamental to its effective application. This compound is a white to yellow crystalline solid, a physical characteristic that belies its significant reactivity. Key physicochemical and spectroscopic data are summarized below, providing a comprehensive reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 105942-09-4 | |

| Molecular Formula | C₈H₅BrFN | |

| Molecular Weight | 214.04 g/mol | |

| Appearance | White to yellow to orange powder/crystal | |

| Melting Point | 75.0 - 79.0 °C | |

| Solubility | Soluble in Methanol | |

| Purity (typical) | >98.0% (GC) | |

| ¹H NMR (CDCl₃, 300 MHz) | δ = 7.63-7.68 (m, 2H), 7.26-7.51 (m, 2H), 4.48 (s, 1H) ppm | |

| IR (KBr Pellet, cm⁻¹) | Characteristic Peaks: ~2230 (C≡N stretch), ~1240 (C-F stretch), ~700-800 (C-Br stretch) | Inferred from typical functional group frequencies. |

| Mass Spectrometry (FAB) | m/z calculated for C₈H₆BrN: 196.04; found 196.71 |

Note on Spectroscopic Data: The provided ¹H NMR data reveals the characteristic singlet of the benzylic protons around 4.48 ppm and the complex multiplets of the aromatic protons. The IR spectrum is distinguished by the sharp, strong absorption of the nitrile group and the characteristic stretches of the carbon-fluorine and carbon-bromine bonds. The mass spectrum will exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Synthesis of this compound: A Protocol Grounded in Mechanistic Understanding

The most common and efficient synthesis of this compound is achieved through the radical bromination of its precursor, 3-fluoro-4-methylbenzonitrile. This reaction, a variation of the Wohl-Ziegler bromination, selectively targets the benzylic methyl group for halogenation.

The Underlying Chemistry: A Controlled Radical Chain Reaction

The choice of N-Bromosuccinimide (NBS) as the brominating agent is critical. NBS serves as a source of a low, constant concentration of molecular bromine (Br₂), which is essential to favor the desired radical substitution at the benzylic position over electrophilic addition to the aromatic ring. The reaction is initiated by a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which upon heating or irradiation, generates radicals that initiate a chain reaction.

The mechanism proceeds via a free-radical chain reaction, where a bromine radical abstracts a hydrogen atom from the methyl group of 3-fluoro-4-methylbenzonitrile to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ to yield the desired product and a new bromine radical, thus propagating the chain.

Caption: Simplified Radical Chain Mechanism of Wohl-Ziegler Bromination.

Detailed Experimental Protocol

This protocol is a synthesized representation of best practices for the Wohl-Ziegler bromination of 3-fluoro-4-methylbenzonitrile.

Materials:

-

3-fluoro-4-methylbenzonitrile

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or another suitable anhydrous, non-polar solvent

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoro-4-methylbenzonitrile (1.0 equivalent) in anhydrous carbon tetrachloride.

-

Addition of Reagents: To the stirred solution, add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (e.g., 0.02-0.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄). The reaction can be initiated with a heat lamp if necessary.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide byproduct, which will be a solid.

-

Transfer the filtrate to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford a white to off-white crystalline solid.

Applications in Pharmaceutical Synthesis: A Gateway to Potent Therapeutics

The trifunctional nature of this compound makes it a highly sought-after intermediate in the synthesis of a wide array of pharmaceutical agents. The reactive bromomethyl group serves as an excellent electrophile for introducing the 2-fluoro-4-cyanobenzyl moiety via nucleophilic substitution reactions. This building block is particularly prominent in the development of anti-cancer agents and treatments for metabolic disorders.

Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Several synthetic routes to potent PARP inhibitors utilize this compound as a key starting material.

Synthesis of Aromatase Inhibitors: The Case of Letrozole

Letrozole is a non-steroidal aromatase inhibitor used in the treatment of hormonally-responsive breast cancer in postmenopausal women. The synthesis of Letrozole involves the reaction of 4-(bromomethyl)benzonitrile with 1,2,4-triazole. While the direct synthesis of Letrozole uses the non-fluorinated analogue, the fluorinated derivative, this compound, is a critical building block for creating novel analogues and other complex heterocyclic systems. The reaction pathway underscores the utility of the bromomethyl group in forming C-N bonds with nitrogen-containing heterocycles.

Caption: General reaction scheme for the synthesis of a key Letrozole intermediate.

Safety and Handling

As a highly reactive benzylic bromide, this compound requires careful handling to ensure laboratory safety. It is classified as toxic if swallowed and causes skin and serious eye irritation.

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container. It is also noted to be light-sensitive.

-

Incompatibilities: Avoid contact with strong acids and bases.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous materials.

First Aid Measures:

-

If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.

-

If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

Conclusion

This compound is a testament to the power of strategic molecular design. Its carefully orchestrated combination of reactive and modulating functional groups provides chemists with a robust tool for the efficient synthesis of high-value molecules. From the creation of life-saving cancer therapeutics to the development of advanced materials, the applications of this versatile building block continue to expand. A comprehensive understanding of its synthesis, reactivity, and handling, as outlined in this guide, is paramount for unlocking its full potential in the laboratory and beyond.

Molecular Profile and Physicochemical Characteristics

An In-depth Technical Guide to 4-(Bromomethyl)-3-fluorobenzonitrile

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in advanced chemical synthesis. We will explore the core attributes of this compound, a pivotal intermediate whose structural features are instrumental in the fields of medicinal chemistry, agrochemical development, and materials science. This document provides not just procedural knowledge but also the underlying scientific rationale to empower innovation and ensure experimental success.

This compound (CAS No: 105942-09-4) is a trifunctional aromatic compound. Its utility as a chemical building block is derived from the distinct reactivity of its functional groups: the bromomethyl group, the nitrile group, and the fluorine atom.[1] The bromomethyl group acts as a potent electrophile, ideal for introducing the 2-fluoro-4-cyanobenzyl moiety via nucleophilic substitution.[1] The nitrile group can be transformed into amines, carboxylic acids, or amides, while the fluorine atom modulates the electronic properties of the benzene ring, often enhancing metabolic stability and bioavailability in pharmaceutical compounds.[1][2]

Core Data Summary

The fundamental physicochemical properties of this compound are summarized below for quick reference. These values are critical for reaction planning, purification, and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅BrFN | [][4] |

| Molecular Weight | 214.04 g/mol | [5][6] |

| Appearance | White to yellow or orange crystalline powder | [5][6] |

| Melting Point | 75 - 79 °C | [5][6] |

| Boiling Point | 276.4 °C at 760 mmHg (Predicted) | [] |

| Purity | Typically ≥98% | [5][6] |

| CAS Number | 105942-09-4 | [][4] |

Structural Representation

The architecture of the molecule is key to its reactivity. The diagram below illustrates the ortho-positioning of the fluorine atom relative to the bromomethyl group and the para-positioning of the nitrile group.

Caption: 2D structure of this compound.

Synthesis Protocol and Mechanistic Rationale

The most prevalent and reliable synthesis of this compound involves the free-radical bromination of its precursor, 3-fluoro-4-methylbenzonitrile.[1] This method is favored for its selectivity in brominating the benzylic position.

Expert-Vetted Experimental Protocol

This protocol is designed for high yield and purity, incorporating insights to mitigate common side reactions like dibromination.[1]

Materials:

-

3-Fluoro-4-methylbenzonitrile (1 equivalent)

-

N-Bromosuccinimide (NBS) (1.05-1.1 equivalents)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.02-0.05 equivalents)

-

Anhydrous non-polar solvent (e.g., carbon tetrachloride or cyclohexane)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: Charge a dry, three-necked flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet with 3-fluoro-4-methylbenzonitrile and the chosen solvent.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) and the radical initiator (AIBN or BPO) to the solution. Causality Note: NBS is used as the bromine source because it maintains a low, steady concentration of Br₂, minimizing undesired aromatic ring bromination.[1]

-

Initiation & Propagation: Heat the mixture to reflux (typically 75-85°C) under a constant, gentle stream of inert gas. The reaction is often initiated using a heat lamp to facilitate the homolytic cleavage of the initiator.[1] Monitor the reaction's progress via TLC or GC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by vacuum filtration.

-

Purification: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

Final Product Isolation: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield the final product as a crystalline solid.

Synthesis Workflow: A Mechanistic View

The synthesis proceeds via a well-established free-radical chain reaction mechanism. Understanding this pathway is crucial for troubleshooting and optimization.

Caption: Mechanistic workflow of free-radical benzylic bromination.

Core Applications in Advanced Synthesis

The compound's value is most evident in its application as a versatile intermediate for high-value target molecules.

Pharmaceutical and Agrochemical Development

In medicinal chemistry, this reagent is instrumental in synthesizing a variety of therapeutic agents, including anti-cancer drugs.[1][5] The fluorobenzonitrile moiety is a known pharmacophore that can improve ligand-protein binding interactions and enhance pharmacokinetic properties.[2][5] Similarly, in agrochemical research, it is used to create potent herbicides and pesticides.[5]

Materials Science

The electronic properties imparted by the fluorine and nitrile groups make this compound a precursor for specialty polymers and materials.[1][5] It can be used to modify polymer backbones or to synthesize photoinitiators for UV-curing applications, which are essential for modern coatings and adhesives.[2][5]

Logical Synthesis Pathway

The most common transformation involves the displacement of the bromide ion by a nucleophile, an Sₙ2 reaction, to form a new carbon-nucleophile bond. This is a foundational step in building more complex molecular architectures.

Caption: General Sₙ2 reaction pathway for derivatization.

Safety, Handling, and Storage

Trustworthiness through Safety: A protocol's validity is contingent on its safe execution. This compound is classified as a hazardous substance.

-

Hazards: It is harmful if swallowed, in contact with skin, or inhaled.[7] It is corrosive and causes severe skin burns and eye damage.[7][8] It may also cause respiratory irritation.[8]

-

Handling: All manipulations must be performed in a certified chemical fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[9]

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, acids, and oxidizing agents.[9] The container should be kept tightly closed.[9]

-

First Aid: In case of exposure, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8] If ingested, rinse mouth and call a poison center or doctor immediately; do not induce vomiting.[6]

Disclaimer: This information is a summary. Always consult the full Material Safety Data Sheet (MSDS) provided by the supplier before handling this chemical.[8][9]

References

- 1. This compound | 105942-09-4 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | 105942-09-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. chemical-label.com [chemical-label.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

The Organic Chemist's Guide to a Strategic Building Block: 4-(Bromomethyl)-3-fluorobenzonitrile

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Strategic Importance: More Than a Sum of its Parts

4-(Bromomethyl)-3-fluorobenzonitrile is a trifunctional aromatic compound of significant interest in synthetic organic chemistry, particularly in the realm of pharmaceutical development. Its value lies in the unique and synergistic interplay of its three key functional groups:

-

The Bromomethyl Group (-CH₂Br): A highly reactive electrophilic center, this benzylic bromide is an excellent leaving group, primed for nucleophilic substitution reactions. This allows for the precise and efficient introduction of the 2-fluoro-4-cyanobenzyl moiety into a target molecule.

-

The Nitrile Group (-C≡N): A versatile functional handle, the cyano group can be subjected to a wide array of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions, offering multiple pathways for subsequent molecular elaboration.

-

The Fluorine Atom (-F): Strategically positioned ortho to the bromomethyl group, the fluorine atom exerts a powerful influence on the molecule's properties. Its high electronegativity can alter the acidity of adjacent protons, influence metabolic stability by blocking potential sites of oxidation, and modulate the pKa and lipophilicity of the final active pharmaceutical ingredient (API)[1]. The introduction of fluorine is a well-established strategy in medicinal chemistry for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates[1].

This confluence of reactivity and modulatory properties makes this compound a prized building block for constructing complex molecules with tailored biological activities[1].

Molecular Identity and Physicochemical Profile

A precise understanding of the compound's fundamental characteristics is paramount for its successful application in a research setting.

Molecular Structure

Caption: Structure of this compound with functional groups.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 105942-09-4 |

| Synonyms | 4-Cyano-2-fluorobenzyl bromide, α-Bromo-3-fluoro-p-tolunitrile |

| Molecular Formula | C₈H₅BrFN |

| Molecular Weight | 214.04 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1C#N)F)CBr |

| InChI Key | ZESZAIOGACKOMB-UHFFFAOYSA-N[2] |

Physicochemical Properties

The following table summarizes the key physical properties, providing researchers with essential data for handling and reaction planning.

| Property | Value | Reference(s) |

| Appearance | White to off-white or yellow crystalline solid/powder | [3] |

| Melting Point | 75-79 °C | [3] |

| Purity | Typically ≥97% (GC) | [3] |

| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents. | |

| Storage | Store in a cool, dry, dark place in a tightly sealed container. | [1] |

Synthesis Protocol: A Mechanistic Approach

The most prevalent and reliable method for preparing this compound is via the free-radical bromination of its precursor, 3-fluoro-4-methylbenzonitrile. This reaction, known as the Wohl-Ziegler bromination, selectively targets the benzylic position.

Reaction Scheme

Caption: Synthesis of this compound via radical bromination.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints and rationale for each step.

-

Materials & Equipment:

-

3-Fluoro-4-methylbenzonitrile (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05-1.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.02-0.05 eq)

-

Anhydrous carbon tetrachloride (CCl₄) or Dichloroethane

-

Round-bottom flask equipped with a reflux condenser and magnetic stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle or oil bath

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

-

Standard workup glassware (separatory funnel, flasks)

-

-

Procedure:

-

Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 3-fluoro-4-methylbenzonitrile (1.0 eq) in anhydrous CCl₄.

-

Reagent Addition: Add N-Bromosuccinimide (1.05 eq) and AIBN (0.02 eq) to the solution.

-

Initiation: Heat the mixture to reflux (approx. 77 °C for CCl₄) with vigorous stirring. The use of a light source (e.g., a 100W lamp) can also be employed to facilitate radical initiation.

-

Monitoring (Self-Validation): The reaction progress should be monitored every 1-2 hours via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting material spot/peak indicates completion. The reaction typically runs for 4-8 hours.

-

Workup - Part 1 (Quenching): Once complete, cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate as a white solid.

-

Workup - Part 2 (Purification): Filter the mixture to remove the succinimide. Wash the filtrate with water and then with brine to remove any remaining water-soluble impurities.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product as a white to off-white crystalline solid[1]. A patent for a similar process reports a yield of 85-94% with a purity of >97% (GC)[4].

-

Expertise & Causality: Why This Protocol Works

-

NBS over Br₂: N-Bromosuccinimide is the preferred brominating agent because it maintains a very low, steady-state concentration of elemental bromine (Br₂) in the reaction mixture. This is crucial for favoring the desired radical chain pathway and suppressing competitive, undesired ionic reactions like electrophilic aromatic substitution on the electron-rich ring[1].

-

AIBN as Initiator: AIBN is a thermal initiator that decomposes upon heating into two resonance-stabilized radicals and a molecule of nitrogen gas. This clean decomposition provides the initial radicals needed to start the chain reaction without introducing reactive side products.

-

Solvent Choice: Anhydrous, non-polar solvents like CCl₄ are ideal because they do not interfere with the radical intermediates. The absence of water is critical to prevent the hydrolysis of NBS.

-

Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere prevents oxygen from acting as a radical scavenger, which could inhibit or terminate the chain reaction.

Application in Medicinal Chemistry: A Gateway to JAK Inhibitors

The primary and most impactful application of this compound is as a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors. JAKs are a family of tyrosine kinases that are critical components of signaling pathways for numerous cytokines and growth factors. Dysregulation of these pathways is implicated in a host of autoimmune diseases and cancers[5][6]. Consequently, JAK inhibitors are a major class of therapeutics for conditions like rheumatoid arthritis and psoriasis[6].

Illustrative Synthetic Workflow: The Path to JAK Inhibitors

The 2-fluoro-4-cyanobenzyl group, installed via this compound, is a common structural motif in many potent JAK inhibitors. A generalized synthetic workflow is depicted below.

Caption: Generalized workflow for JAK inhibitor synthesis using the title compound.

In this workflow, the nitrogen atom of a heterocyclic core (a common scaffold in kinase inhibitors) acts as a nucleophile, displacing the bromide from this compound in a standard SN2 reaction. This covalently attaches the critical benzyl moiety to the core structure, which is then further elaborated to yield the final drug substance.

Safety and Handling: A Trustworthy Approach

Scientific integrity demands a rigorous approach to safety. This compound is a reactive and hazardous compound that must be handled with appropriate precautions.

-

Hazard Identification:

-

Mandatory Handling Protocols:

-

Always handle this compound within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a common choice), and chemical safety goggles or a face shield.

-

Avoid generating dust. Use engineering controls to minimize airborne concentrations.

-

Ensure an eyewash station and safety shower are immediately accessible.

-

In case of exposure, follow the specific first-aid measures outlined in the Safety Data Sheet (SDS).

-

-

Storage and Disposal:

-

Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents[4].

-

Dispose of waste in accordance with all local, regional, and national regulations for hazardous chemical waste.

-

By adhering to these protocols, researchers can safely harness the synthetic potential of this valuable reagent.

References

- 1. 105942-09-4|this compound|BLD Pharm [bldpharm.com]

- 2. ossila.com [ossila.com]

- 3. This compound | 105942-09-4 | TCI AMERICA [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]

An In-depth Technical Guide to the Synthesis of 4-Cyano-2-fluorobenzyl bromide: Precursor Selection and Methodologies

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-cyano-2-fluorobenzyl bromide, a critical intermediate in the development of pharmaceuticals and fine chemicals.[1] The document delves into the selection of precursors, detailed reaction mechanisms, and step-by-step experimental protocols. Rooted in established chemical principles and supported by authoritative references, this guide is intended for researchers, scientists, and professionals in drug development seeking to understand and implement the synthesis of this versatile building block.

Introduction: The Significance of 4-Cyano-2-fluorobenzyl bromide

4-Cyano-2-fluorobenzyl bromide (CAS No: 105942-09-4) is a highly functionalized aromatic compound.[2][3][4] Its unique structure, featuring a reactive benzylic bromide, a cyano group, and a fluorine atom, makes it an invaluable intermediate in organic synthesis.[1] The strategic incorporation of a fluorine atom can significantly influence a molecule's properties, including its metabolic stability, binding affinity, and pharmacokinetic profile, a principle widely exploited in modern drug discovery.[5] Consequently, robust and efficient synthetic routes to 4-cyano-2-fluorobenzyl bromide are of paramount importance to the pharmaceutical and agrochemical industries.[1]

Table 1: Physicochemical Properties of 4-Cyano-2-fluorobenzyl bromide

| Property | Value | Reference |

| CAS Number | 105942-09-4 | [2][3][4] |

| Molecular Formula | C8H5BrFN | [2][3] |

| Molecular Weight | 214.03 g/mol | [2][3] |

| Melting Point | 77 °C | [2] |

| Appearance | White to off-white solid | [6] |

| Purity | ≥99.0% (GC) is commercially available | [1] |

Precursor Selection and Synthetic Strategy

The most prevalent and industrially viable pathway to 4-cyano-2-fluorobenzyl bromide commences with a suitable toluene derivative. The core synthetic transformation involves the selective bromination of the benzylic methyl group.

The Precursor of Choice: 4-Cyano-2-fluorotoluene

The logical and most direct precursor for the synthesis of 4-cyano-2-fluorobenzyl bromide is 4-cyano-2-fluorotoluene . This precursor already possesses the required cyano and fluoro substituents in the correct positions on the aromatic ring. This simplifies the overall synthesis by focusing on the selective functionalization of the methyl group. 4-Cyano-2-fluorotoluene itself is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[7]

Alternative precursors, such as those requiring the introduction of the cyano or fluoro group at a later stage, would add complexity and likely reduce the overall yield and efficiency of the synthesis. For instance, starting with 2-fluoro-4-methylbenzonitrile and performing a bromination is a common approach.[8]

The Core Transformation: Benzylic Bromination

The conversion of the methyl group of 4-cyano-2-fluorotoluene to a bromomethyl group is the pivotal step in the synthesis of 4-cyano-2-fluorobenzyl bromide. This is typically achieved through a radical substitution reaction.

Reagent of Choice: N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is the reagent of choice for selective allylic and benzylic brominations.[9][10][11] Its preference over molecular bromine (Br₂) stems from its ability to provide a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over electrophilic addition to the aromatic ring.[12] This selectivity is crucial for achieving a high yield of the desired product.

The reaction proceeds via a radical chain mechanism, often initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means.[6][11]

Reaction Mechanism: A Step-by-Step Analysis

The Wohl-Ziegler bromination of 4-cyano-2-fluorotoluene using NBS and a radical initiator follows a well-established radical chain mechanism.[11]

Step 1: Initiation The radical initiator (e.g., AIBN) decomposes upon heating to generate two radicals. These radicals then react with NBS to produce a bromine radical (Br•).

Step 2: Propagation a) The bromine radical abstracts a hydrogen atom from the benzylic methyl group of 4-cyano-2-fluorotoluene, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr).

b) The benzylic radical then reacts with a molecule of NBS to yield the desired product, 4-cyano-2-fluorobenzyl bromide, and a succinimidyl radical.

c) The succinimidyl radical reacts with HBr generated in step 2a to regenerate the bromine radical, which can then participate in another cycle of the propagation steps.

Step 3: Termination The reaction is terminated by the combination of any two radicals present in the reaction mixture.

Diagram 1: Synthesis Pathway of 4-Cyano-2-fluorobenzyl bromide

Caption: A schematic overview of the synthesis of 4-cyano-2-fluorobenzyl bromide.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of 4-cyano-2-fluorobenzyl bromide. Researchers should adapt this procedure based on their specific laboratory conditions and scale.

Materials and Equipment:

-

4-Cyano-2-fluorotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-cyano-2-fluorotoluene (1.0 equivalent) in carbon tetrachloride.

-

Addition of Reagents: To this solution, add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of AIBN (0.02-0.05 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for a period of 2-4 hours, or until TLC analysis indicates the consumption of the starting material. The reaction can be monitored by the disappearance of the less polar starting material and the appearance of the more polar product spot.

-

Workup: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the succinimide byproduct. c. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. e. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid. Purify the crude 4-cyano-2-fluorobenzyl bromide by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield a crystalline solid.[13]

Table 2: Typical Reaction Parameters

| Parameter | Condition | Rationale |

| Solvent | Carbon tetrachloride, Dichloroethane | Inert, non-polar solvent that facilitates the radical reaction.[8] |

| Initiator | AIBN, Benzoyl Peroxide | Provides a source of radicals to initiate the chain reaction.[6][11] |

| Temperature | Reflux | Provides the necessary energy for the homolytic cleavage of the initiator and propagation of the radical chain. |

| Reaction Time | 2-4 hours | Sufficient time for the reaction to proceed to completion, monitored by TLC. |

Diagram 2: Experimental Workflow

Caption: A step-by-step workflow for the synthesis of 4-cyano-2-fluorobenzyl bromide.

Safety Considerations

4-Cyano-2-fluorobenzyl bromide and its precursors are hazardous chemicals that must be handled with appropriate safety precautions.

-

4-Cyano-2-fluorobenzyl bromide: This compound is a lachrymator and is corrosive, causing severe skin burns and eye damage.[14][15][16][17] It is harmful if swallowed, in contact with skin, or if inhaled.[15] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][16][17]

-

N-Bromosuccinimide (NBS): NBS is an irritant and should be handled with care.[11]

-

Carbon tetrachloride (CCl₄): This solvent is toxic and a suspected carcinogen. Whenever possible, consider using a less hazardous alternative solvent.

-

General Precautions: Avoid inhalation of dust, fumes, and vapors.[14] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[14][17]

Conclusion

The synthesis of 4-cyano-2-fluorobenzyl bromide from 4-cyano-2-fluorotoluene via radical bromination with N-bromosuccinimide is a well-established and efficient method. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and strict adherence to safety guidelines are essential for the successful and safe synthesis of this important chemical intermediate. The versatility of 4-cyano-2-fluorobenzyl bromide ensures its continued relevance in the fields of medicinal chemistry and materials science.[18][19]

References

- 1. nbinno.com [nbinno.com]

- 2. 4-Cyano-2-fluorobenzyl bromide | 105942-09-4 | FC36769 [biosynth.com]

- 3. usbio.net [usbio.net]

- 4. 4-CYANO-2-FLUOROBENZYL BROMID [chemicalbook.com]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Bromosuccinimide (NBS) [commonorganicchemistry.com]

- 7. chemimpex.com [chemimpex.com]

- 8. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol - Google Patents [patents.google.com]

- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 10. suru-chem.com [suru-chem.com]

- 11. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. KR101088892B1 - Method for preparing 4-cyano benzyl bromide - Google Patents [patents.google.com]

- 14. combi-blocks.com [combi-blocks.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

- 17. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 18. Page loading... [guidechem.com]

- 19. nbinno.com [nbinno.com]

physical and chemical properties of 4-(Bromomethyl)-3-fluorobenzonitrile

Introduction: A Versatile Fluorinated Building Block

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have garnered significant attention. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] 4-(Bromomethyl)-3-fluorobenzonitrile, a trifunctional chemical entity, stands out as a particularly valuable building block for synthetic chemists.[1] Its structure, featuring a reactive bromomethyl group, a versatile nitrile moiety, and an electron-withdrawing fluorine atom on the aromatic ring, allows for a diverse range of chemical transformations.[1][4] This guide provides an in-depth exploration of the physical and chemical properties of this compound, offering insights for researchers, scientists, and drug development professionals.

Physicochemical and Spectral Properties

A comprehensive understanding of a compound's physical and spectral characteristics is fundamental to its application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 105942-09-4 | [5][6][7][8][9][10][] |

| Molecular Formula | C₈H₅BrFN | [5][7][8][9][][12] |

| Molecular Weight | 214.03 - 214.04 g/mol | [1][5][6][9][10][12][13] |

| Appearance | White to yellow to orange powder/crystal | [10][12] |

| Melting Point | 75 - 79 °C | [12][13] |

| Boiling Point | 276.4 °C at 760 mmHg (Predicted) | [][13] |

| Purity | ≥ 97% | [6][12] |

| Storage | Room temperature, in a dark, dry place.[5][] Recommended <15°C.[10] Some suppliers recommend 2-8°C.[12] | |

| SMILES | N#CC1=CC=C(CBr)C(F)=C1 | [5][9] |

| InChI Key | ZESZAIOGACKOMB-UHFFFAOYSA-N | [1][6][9][] |

Spectral Data Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the benzylic protons of the bromomethyl group. The aromatic region would likely display complex splitting patterns due to the influence of both the fluorine and the other substituents. The benzylic protons (-CH₂Br) would appear as a singlet, typically in the range of 4.5-5.0 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would reveal distinct signals for each of the eight carbon atoms in the molecule. The carbon of the nitrile group (C≡N) would appear in the downfield region (around 115-120 ppm). The carbon attached to the fluorine would show a large one-bond coupling constant (¹J C-F).

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a sharp, strong absorption band around 2230 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration.[14] Aromatic C-H and C=C stretching bands would also be present. The C-Br stretching frequency would be observed in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.

Synthesis and Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

Established Synthetic Route

The most common method for preparing this compound is through the radical bromination of its precursor, 3-fluoro-4-methylbenzonitrile.[1] This reaction specifically targets the methyl group for halogenation.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is the preferred brominating agent as it provides a low, constant concentration of bromine (Br₂) during the reaction, which minimizes side reactions like aromatic ring bromination.[1]

-

Radical Initiator: Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are used to initiate the free-radical chain reaction upon heating or exposure to light.[1]

-

Solvent: A non-polar solvent like carbon tetrachloride (CCl₄) is traditionally used to facilitate the radical reaction.[1]

Key Chemical Transformations

The trifunctional nature of this compound allows for a variety of subsequent chemical modifications:

-

Nucleophilic Substitution: The bromomethyl group is an excellent electrophile and readily undergoes nucleophilic substitution reactions. This allows for the introduction of the 2-fluoro-4-cyanobenzyl moiety into a wide range of molecules.[1][4]

-

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions.[1]

Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate in several areas of chemical research.

Pharmaceutical and Agrochemical Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[12] The presence of the fluorine atom can enhance the biological activity and pharmacokinetic properties of the final products.[1][4][12] It has been utilized in the development of:

-

Atypical antipsychotic agents[1]

-

Aldosterone synthase inhibitors[1]

-

Dipeptidyl peptidase IV (DPPIV) inhibitors[1]

Materials Science

In materials science, this compound is used to modify the properties of polymers and other materials.[1][12] Grafting this compound onto polymer backbones can introduce fluorobenzonitrile groups, which can alter the polymer's thermal stability, solubility, and surface properties.[1]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Table 2: GHS Hazard Information

| Hazard | Description |

| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) |

| Signal Word | Danger |

| Hazard Statements | H301: Toxic if swallowed.[10][] H302: Harmful if swallowed.[5][6] H314: Causes severe skin burns and eye damage.[5][13] H315: Causes skin irritation.[6] H317: May cause an allergic skin reaction.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6] |

| Precautionary Statements | P260, P261, P264, P270, P271, P280, P301+P310, P301+P330+P331, P302+P352, P304+P340, P305+P351+P338, P310, P363, P405, P501[5][6][] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.[15] In case of insufficient ventilation, wear respiratory protection.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.[16][15] Ensure eyewash stations and safety showers are readily accessible.[16][17]

-

Storage: Store in a tightly closed container in a cool, dark, and dry place.[5][18] It is incompatible with strong acids, strong bases, and oxidizing agents.[18][17] The compound is also light-sensitive.[17]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[18]

Conclusion

This compound is a highly versatile and valuable building block in modern organic synthesis. Its unique combination of reactive functional groups provides chemists with a powerful tool for the construction of complex molecules with tailored properties. A thorough understanding of its synthesis, reactivity, and handling requirements is crucial for its safe and effective utilization in the laboratory. As the demand for sophisticated fluorinated compounds continues to grow in the pharmaceutical and materials science sectors, the importance of intermediates like this compound is set to increase.

References

- 1. This compound | 105942-09-4 | Benchchem [benchchem.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. jelsciences.com [jelsciences.com]

- 4. nbinno.com [nbinno.com]

- 5. 105942-09-4|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | 105942-09-4 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. China Customized 105942-09-4 | this compound 98% Suppliers, Manufacturers - PUREST CHEMICAL [m.purestchem.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. This compound | 105942-09-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. chemimpex.com [chemimpex.com]

- 13. This compound | 105942-09-4 [sigmaaldrich.com]

- 14. Benzonitrile, 4-bromo- [webbook.nist.gov]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Safe Handling and Application of 4-(Bromomethyl)-3-fluorobenzonitrile

This guide serves as an essential technical resource for researchers, chemists, and drug development professionals who utilize 4-(Bromomethyl)-3-fluorobenzonitrile (CAS No. 105942-09-4) in their work. As a highly reactive and versatile building block, this compound is integral to the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its utility, however, is matched by its significant hazardous properties, necessitating a comprehensive and deep understanding of its safety profile and handling requirements. This document moves beyond a standard safety data sheet (SDS) to provide a framework of self-validating safety protocols, grounded in the chemical's intrinsic reactivity and designed to ensure both personnel safety and experimental integrity.

Section 1: Core Hazard Profile and Mechanistic Risk Assessment

This compound is not merely a hazardous substance; its danger is a direct consequence of the very reactivity that makes it a valuable synthetic intermediate.[1] The presence of a benzylic bromide functional group renders the molecule a potent alkylating agent. This high reactivity is the primary driver of its toxicological and corrosive effects.

Understanding the "Why": Reactivity as the Hazard

The core risk stems from the bromomethyl group's susceptibility to nucleophilic substitution. In a biological context, nucleophiles are abundant in the form of water, amines, and thiol groups within proteins and nucleic acids. Uncontrolled contact with tissue allows the compound to alkylate these vital biomolecules, leading to cellular disruption, loss of protein function, and potential mutagenic effects. This mechanism is the basis for its severe corrosive and toxic properties.

GHS Hazard Classification Summary

The Globally Harmonized System (GHS) provides a clear, quantitative picture of the risks associated with this compound.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed[3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[3] |

| Skin Corrosion / Irritation | Category 1B | H314: Causes severe skin burns and eye damage[3][4] |

| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage[4] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[5] |

Data compiled from multiple safety data sheets. The classification may vary slightly between suppliers.

Key Health Effects:

-

Severe Corrosivity: Direct contact with the solid powder or its solutions will cause severe chemical burns to the skin and eyes.[4] Ocular exposure can lead to permanent damage.[5]

-

Systemic Toxicity: The compound is harmful if absorbed through the skin, ingested, or inhaled.[4] Ingestion is particularly dangerous, with the potential for perforation of the esophagus or stomach.[4]

-

Respiratory Irritation: Inhalation of the dust can cause significant irritation and burning sensations in the respiratory tract.[5]

-

Lachrymator: The compound is a lachrymator, meaning it will cause irritation and tearing upon exposure to its vapors or dust.[5]

Section 2: The Hierarchy of Controls: A Self-Validating Safety Framework

A robust safety protocol relies on a multi-layered approach, prioritizing the most effective control measures. This "Hierarchy of Controls" is fundamental to creating a self-validating system where safety is engineered into the workflow, not left to chance.

1. Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the hazard. Their proper use is non-negotiable.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. This is critical to contain the fine powder and any potential vapors, preventing inhalation.[6]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.[7]

-

Proximity of Emergency Equipment: A certified and regularly tested safety shower and eyewash station must be immediately accessible from the workstation.[4]

2. Administrative Controls: Defining Safe Work Practices

These are the procedures and policies that govern how work is performed.

-

Restricted Access: Designate specific areas within the lab for handling this compound.

-

No Unattended Operations: Reactions involving this compound should not be left unattended.

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[8]

3. Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be considered the primary means of protection. It is the last line of defense when engineering and administrative controls are already in place.

| Protection Area | Required PPE | Rationale and Specifications |

| Eyes & Face | Chemical safety goggles AND a full-face shield. | The compound causes severe, potentially permanent eye damage.[4] Contact lenses should not be worn.[8] A face shield protects the entire face from splashes. |

| Hands | Impervious chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact, which causes severe burns and allows for toxic absorption. Always check the manufacturer's breakthrough time for the specific solvent being used. Discard gloves immediately if contamination is suspected. |

| Body | Flame-retardant laboratory coat and closed-toe shoes. | A lab coat protects against incidental skin contact.[9] Consider a chemically resistant apron for larger-scale work. |

| Respiratory | NIOSH-approved respirator (if needed). | A respirator with a particulate filter may be necessary if engineering controls cannot guarantee exposure levels are kept to a minimum, or in the event of a spill.[8] The need for respiratory protection should be determined by a formal risk assessment. |

Section 3: Experimental Workflow: Safe Handling Protocol in Practice

This section provides a step-by-step methodology for a common laboratory task: weighing the solid compound and preparing it for a reaction.

Workflow: Weighing and Dissolving this compound

Caption: Decision workflow for handling this compound.

Step-by-Step Methodology:

-

Preparation:

-

Verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates normal operation.

-

Don all required PPE: chemical safety goggles, a face shield, a lab coat, and compatible chemical-resistant gloves.

-

Ensure a chemical spill kit is accessible. Prepare designated, labeled waste containers for solid and liquid hazardous waste.

-

-

Weighing (inside the fume hood):

-

Place the sealed reagent bottle on a tared balance inside the fume hood. Never weigh the open powder on a balance outside the hood.

-

Alternatively, for higher precision, tare a clean, empty, and sealable container (like a vial with a cap).

-

Using a dedicated spatula, carefully transfer the solid from the main reagent bottle to the tared vial. Keep the vial and bottle opening low within the hood to minimize dust dispersion.

-

Immediately and securely cap both the reagent bottle and the weighing vial.

-

Record the final mass.

-

-

Dissolution:

-

In the reaction vessel, add the desired solvent.

-

Slowly and carefully add the weighed solid to the solvent. Be mindful of any potential exothermic reactions.

-

-

Decontamination and Cleanup:

-

Thoroughly decontaminate the spatula and any other tools used by rinsing them with a suitable solvent into a designated waste container.

-

Wipe down the work surface inside the fume hood.

-

Dispose of all contaminated materials (e.g., gloves, weighing paper, wipes) in the designated solid hazardous waste container.[4]

-

Remove PPE in the correct order (gloves first), and immediately wash hands with soap and water.

-

Section 4: Emergency Response Protocols

Immediate and correct action during an emergency is critical to mitigating harm.

| Exposure Scenario | Immediate First Aid Response |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention. [4] |

| Skin Contact | Immediately remove all contaminated clothing and shoes.[4] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. [4] |

| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [4] |

| Ingestion | Do NOT induce vomiting. [4] Rinse the mouth thoroughly with water. If the person is conscious, have them drink plenty of water. Seek immediate medical attention. [4] |

Spill Response:

-

Evacuate: Clear the area of all non-essential personnel.

-

Alert: Inform your supervisor and institutional safety office.

-

Control: If safe to do so, prevent further spread. Do not use water.

-

Cleanup (only if trained):

-

Wear full PPE, including respiratory protection.

-

Cover the spill with an inert absorbent material like sand or vermiculite.[8]

-

Carefully sweep the material into a labeled, sealable hazardous waste container, avoiding the creation of dust.

-

Decontaminate the area and all equipment used for cleanup.

-

Section 5: Storage, Stability, and Disposal

Proper storage is crucial for maintaining the compound's purity and for safety.

Storage Conditions:

-

Temperature: Store in a cool, dry place. Many suppliers recommend refrigerated storage (2-8°C).[1][6]

-

Atmosphere: Keep the container tightly sealed.[4] The compound is sensitive to moisture.[5] Storing under an inert gas like argon is recommended for long-term stability.[5]

-

Light: The compound is light-sensitive; store in an opaque container or in a dark location.[4][5]

-

Security: Store in a locked cabinet or area accessible only to authorized personnel.[4]

Chemical Stability and Incompatibilities:

-

Stability: The compound is stable under recommended storage conditions.

-

Incompatible Materials: Avoid contact with strong acids, strong bases, and oxidizing agents.[4]

-

Hazardous Decomposition: Thermal decomposition can produce highly toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen cyanide, hydrogen bromide, and hydrogen fluoride.[4][5]

Waste Disposal: All waste containing this compound, including empty containers, must be treated as hazardous waste.[4] Disposal must be carried out by a licensed waste disposal contractor in strict accordance with all local, regional, and national regulations. Do not dispose of it down the drain.[8]

Conclusion

This compound is a powerful tool for chemical innovation, but its utility is intrinsically linked to its hazardous nature. By understanding the chemical mechanisms behind its reactivity and implementing a multi-layered safety system that prioritizes engineering controls, professionals can handle this compound with the high degree of respect it demands. Adherence to these rigorous protocols is not merely a matter of compliance; it is a fundamental component of sound scientific practice that protects researchers, preserves experimental integrity, and enables the responsible advancement of science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. chemical-label.com [chemical-label.com]

- 4. fishersci.com [fishersci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. 4-(Bromomethyl)-2-fluorobenzonitrile | CAS#:222978-03-2 | Chemsrc [chemsrc.com]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. 105942-09-4|this compound| Ambeed [ambeed.com]

spectroscopic data for 4-(Bromomethyl)-3-fluorobenzonitrile (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Bromomethyl)-3-fluorobenzonitrile

This guide provides a comprehensive overview of the essential spectroscopic techniques used to characterize the structure and purity of this compound (CAS No. 105942-09-4), a key building block in pharmaceutical and materials science research.[1][2][3][4][5][][7] For researchers and drug development professionals, rigorous spectroscopic analysis is foundational to ensuring the integrity of synthetic pathways and the quality of final products.

The unique trifunctional nature of this molecule—featuring a reactive bromomethyl group, an electron-withdrawing nitrile, and a strategically placed fluorine atom—necessitates a multi-faceted analytical approach for unambiguous identification.[1] This document details the theoretical underpinnings, practical experimental protocols, and in-depth data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

The Causality Behind NMR in Structural Verification

The principle of NMR is based on the interaction between an external magnetic field and the magnetic properties of atomic nuclei that possess a quantum mechanical property called spin.[8] When placed in a strong magnetic field, these nuclei can exist in different spin states with distinct energy levels. The absorption of radiofrequency (RF) radiation causes transitions between these states, and the specific frequency required for this resonance is highly sensitive to the local electronic environment of the nucleus. This sensitivity is what allows us to differentiate between chemically distinct atoms within a molecule.

For this compound, we are interested in three types of NMR experiments:

-

¹H NMR: To identify all the hydrogen atoms and their connectivities.

-

¹³C NMR: To map out the carbon framework of the molecule.

-

¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

Experimental Protocol: NMR Sample Preparation and Acquisition

The quality of an NMR spectrum is directly dependent on the careful preparation of the sample. The following protocol is a self-validating system designed to produce high-resolution spectra.

Methodology:

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The deuterium (²H) in the solvent provides a lock signal for the spectrometer to maintain magnetic field stability and is not detected in ¹H NMR spectra.[9]

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).[10]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

-

Filtration: To obtain a high-resolution spectrum, the solution must be free of any particulate matter which can degrade the magnetic field homogeneity.[11]

-

Final Volume Adjustment: The sample height in the tube should be between 4-5 cm to ensure it is correctly positioned within the instrument's detection coil.[9][12]

-

Instrument Setup & Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock onto the deuterium signal of the solvent.

-

"Shim" the magnetic field by adjusting the shim coils to maximize field homogeneity, which results in sharp, well-resolved peaks.[13]

-

Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard instrument parameters. For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon.

-

Diagram 1: NMR Experimental Workflow

Caption: Workflow for NMR sample preparation and data acquisition.

Spectroscopic Data & Interpretation (Predicted)

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂Br | ~4.5 | Singlet (s) | ~30 |

| C-CN | - | - | ~117 |

| C-Br | - | - | ~135 |

| C-F | - | - | ~162 (d, ¹JCF ≈ 250 Hz) |

| Aromatic CH | 7.5 - 7.8 | Multiplet (m) | 115-135 |

| Aromatic C-CN | - | - | ~110 |

Interpretation:

-

¹H NMR Spectrum:

-

The two benzylic protons of the -CH₂Br group are chemically equivalent and have no adjacent proton neighbors, so they are expected to appear as a sharp singlet.[1] Their chemical shift is predicted to be around 4.5 ppm, shifted downfield due to the deshielding effects of the adjacent bromine atom and the aromatic ring.[1]

-

The three protons on the aromatic ring will appear in the range of 7.5-7.8 ppm. Due to coupling with each other and with the fluorine atom, they will present as a complex multiplet pattern.

-

-

¹³C NMR Spectrum:

-

The carbon of the -CH₂Br group is expected around 30 ppm.

-

The nitrile carbon (-CN) will appear around 117 ppm.

-

The aromatic region will show six distinct signals due to the lack of symmetry. The carbon directly bonded to the highly electronegative fluorine atom will exhibit a large chemical shift (around 162 ppm) and will appear as a doublet due to one-bond coupling with the ¹⁹F nucleus (¹JCF), with a coupling constant of approximately 250 Hz. Other aromatic carbons will also show smaller couplings to fluorine.

-

-

¹⁹F NMR Spectrum:

-

A single resonance is expected, which will be split into a multiplet due to coupling with the nearby aromatic protons. This confirms the presence of the fluorine atom in the molecule.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.).

The Causality Behind IR Absorption

Each type of chemical bond (e.g., C≡N, C-F, C-H) vibrates at a characteristic frequency.[14] When infrared radiation of that same frequency is passed through the sample, the bond absorbs the energy, leading to an increase in the amplitude of the vibration. An IR spectrum plots the percentage of transmitted light versus the wavenumber (cm⁻¹) of the radiation, revealing which functional groups are present based on the specific absorption bands observed.

Experimental Protocol: FT-IR-ATR Acquisition

Attenuated Total Reflectance (ATR) is a common sampling technique in FT-IR that requires minimal to no sample preparation.

Methodology:

-

Background Scan: Before analyzing the sample, a background spectrum is collected. This measures the ambient atmosphere (e.g., CO₂, water vapor) and the instrument's optical bench, allowing it to be subtracted from the sample spectrum.[15]

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal (typically diamond).

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.[15]

-

Sample Scan: Collect the sample spectrum. The instrument directs an IR beam into the crystal, where it reflects internally. At the point of reflection, an evanescent wave penetrates a few microns into the sample, and characteristic frequencies are absorbed.[16]

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Diagram 2: FT-IR (ATR) Experimental Workflow

Caption: Workflow for FT-IR analysis using an ATR accessory.

Spectroscopic Data & Interpretation (Expected)

The IR spectrum of this compound will display characteristic absorption bands corresponding to its key functional groups.

Table 2: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~3100-3000 | C-H Stretch | Aromatic | Medium-Weak |

| ~2230-2220 | C≡N Stretch | Nitrile | Strong, Sharp |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Medium |

| ~1250-1000 | C-F Stretch | Aryl Fluoride | Strong |

| ~1225 | CH₂ Wag | Benzyl Bromide | Medium |

| ~690-515 | C-Br Stretch | Alkyl Bromide | Medium-Strong |

Interpretation:

-

Nitrile Group: The most prominent and diagnostic peak will be a strong, sharp absorption around 2225 cm⁻¹, characteristic of the C≡N triple bond stretch in a benzonitrile.[17][18] Its presence is a key confirmation of the molecule's identity.

-

Aromatic Ring: Aromatic C-H stretches will appear just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring will show medium intensity peaks around 1600 and 1480 cm⁻¹.

-

Halogen Groups: A strong absorption in the 1250-1000 cm⁻¹ region will indicate the C-F bond stretch. The C-Br stretch is expected at a much lower frequency, typically in the 700-500 cm⁻¹ range.

-

Bromomethyl Group: The CH₂ group will show C-H stretching vibrations around 2950 cm⁻¹ (often obscured by other peaks) and a characteristic wagging vibration around 1225 cm⁻¹, a feature seen in benzyl bromides.[19]

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

The Causality Behind Electron Ionization MS

In Electron Ionization (EI), the most common form of MS for small, volatile molecules, the sample is bombarded with a high-energy electron beam (typically 70 eV).[20][21] This process is energetic enough to knock an electron out of the molecule, forming a positively charged radical ion called the molecular ion (M⁺•).[20][22] The m/z value of this ion provides the molecular weight of the compound. The excess energy transferred during ionization often causes the molecular ion to break apart into smaller, charged fragments. This fragmentation is reproducible and provides a "fingerprint" that aids in structural elucidation.[21]

Experimental Protocol: EI-MS Acquisition

Methodology:

-

Sample Introduction: For a thermally stable and volatile solid like this compound, the sample can be introduced via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS).[23] For direct insertion, a small amount of sample is placed in a capillary tube at the end of the probe.

-

Ionization: The sample is vaporized in the high vacuum of the ion source. The gaseous molecules then pass through a beam of 70 eV electrons, leading to ionization and fragmentation.[20]

-

Mass Analysis: The newly formed positive ions are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.

Diagram 3: Electron Ionization Mass Spectrometry (EI-MS) Workflow

Caption: Workflow for structural analysis by EI-Mass Spectrometry.

Spectroscopic Data & Interpretation (Expected)

The mass spectrum provides two critical pieces of information: the molecular weight and the fragmentation pattern.

Table 3: Expected Key Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Significance |

| 213/215 | [C₈H₅BrFN]⁺• | Molecular Ion (M⁺•) |

| 134 | [M - Br]⁺ | Loss of Bromine atom |

| 107 | [C₇H₅F]⁺• | Tropylium-like ion from loss of HCN after Br loss |

Interpretation:

-

Molecular Ion (M⁺•): The molecular weight of C₈H₅BrFN is approximately 214 g/mol .[2][3] Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion will appear as a pair of peaks of almost equal intensity at m/z 213 and 215. This characteristic M/M+2 pattern is a definitive indicator of the presence of one bromine atom in the molecule.

-

Base Peak: The most common fragmentation pathway for benzyl bromides is the loss of the bromine radical (•Br) to form a stable benzyl cation.[24] Therefore, the most intense peak in the spectrum (the base peak) is expected at m/z 134, corresponding to the [C₈H₅FN]⁺ fragment (213 - 79 = 134).

-

Other Fragments: Further fragmentation of the m/z 134 ion could occur, for example, through the loss of hydrogen cyanide (HCN), leading to other smaller fragments.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and self-validating framework for the complete structural confirmation of this compound. NMR spectroscopy maps the carbon-hydrogen framework and confirms the fluorine's position. IR spectroscopy provides rapid confirmation of the key nitrile and carbon-halogen functional groups. Finally, mass spectrometry verifies the molecular weight and elemental composition, with the characteristic bromine isotope pattern serving as a crucial validation point. Together, these techniques ensure the identity, purity, and structural integrity of this important synthetic intermediate, which is paramount for its successful application in research and development.

References

- 1. This compound | 105942-09-4 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. This compound | C8H5BrFN | CID 2783149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 105942-09-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. Benzonitrile, 4-(1-methylethyl)- [webbook.nist.gov]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. sites.bu.edu [sites.bu.edu]

- 11. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 12. organomation.com [organomation.com]

- 13. depts.washington.edu [depts.washington.edu]